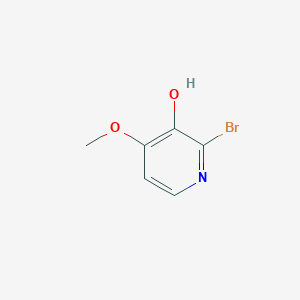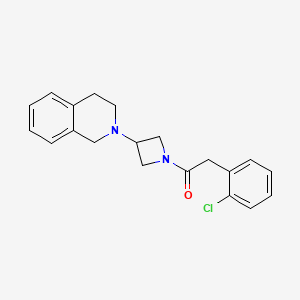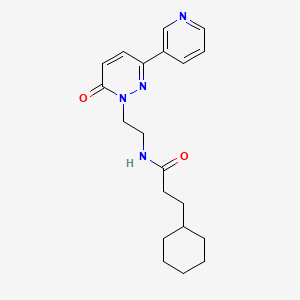![molecular formula C27H27N3O5 B2402305 1-(4-methoxyphenyl)-N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2380187-35-7](/img/structure/B2402305.png)
1-(4-methoxyphenyl)-N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of reagents such as methoxyphenyl derivatives, carbamoyl chlorides, and pyrrolidine derivatives. Reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-methoxyphenyl)-N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments
Scientific Research Applications
1-(4-methoxyphenyl)-N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 1-(4-methoxyphenyl)-N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide include:
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound has a similar methoxyphenyl group but differs in its overall structure and properties.
3-(4-Methoxyphenyl)prop-2-yn-1-ol: This compound shares the methoxyphenyl group but has a different functional group arrangement.
3-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-propan-1-one: This compound has similar aromatic rings but different functional groups.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[3-[(3-methoxyphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-34-23-11-9-22(10-12-23)30-17-20(15-25(30)31)27(33)29-21-7-4-6-19(14-21)26(32)28-16-18-5-3-8-24(13-18)35-2/h3-14,20H,15-17H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYXHSBGAKTITB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B2402222.png)
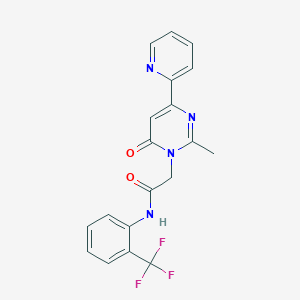
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2402225.png)
![4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide](/img/structure/B2402227.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2402228.png)
![N-[1-(4-bromophenyl)ethyl]ethanesulfonamide](/img/structure/B2402229.png)
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2402230.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402235.png)
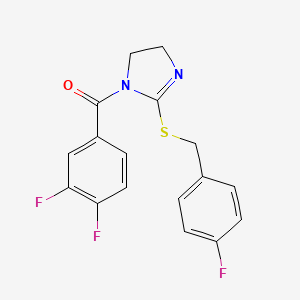
![N-[(4-Bromophenyl)-cyanomethyl]pyrimidine-5-carboxamide](/img/structure/B2402239.png)
